molecular formula C17H16O4 B1343535 3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone CAS No. 898778-91-1

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

Cat. No.: B1343535
CAS No.: 898778-91-1
M. Wt: 284.31 g/mol
InChI Key: ZTOHZRIWBCINLB-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or other polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone exerts its effects involves interactions with various molecular targets. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane derivatives: These compounds also contain a cyclic acetal structure but differ in ring size and stability.

    Benzophenone derivatives: Compounds with different substituents on the benzophenone core, such as hydroxy or alkyl groups.

Uniqueness

3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone is unique due to the combination of the 1,3-dioxolane ring and the methoxy group, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity patterns that are not observed in other similar compounds .

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOHZRIWBCINLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645048
Record name [3-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-91-1
Record name [3-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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